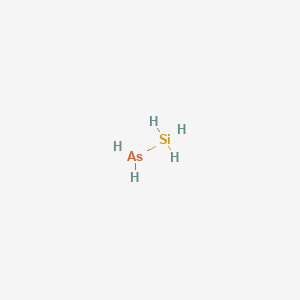

Arsine, silyl-

Description

Structure

2D Structure

Properties

CAS No. |

15455-99-9 |

|---|---|

Molecular Formula |

AsH5Si |

Molecular Weight |

108.046 g/mol |

IUPAC Name |

silylarsane |

InChI |

InChI=1S/AsH5Si/c1-2/h1H2,2H3 |

InChI Key |

QNXQPPKJWUDNQJ-UHFFFAOYSA-N |

SMILES |

[SiH3][AsH2] |

Canonical SMILES |

[SiH3][AsH2] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Silylarsine Compounds

Salt-Elimination Reactions for Silylarsine Synthesis

Salt-elimination reactions represent a cornerstone in the formation of the Si-As bond. dtic.milresearchgate.net This classical and versatile strategy typically involves the reaction of an alkali metal arsenide with a halosilane, resulting in the formation of the desired silylarsine and an alkali metal halide byproduct. The thermodynamics of these reactions can be influenced by factors such as the choice of solvent and the Lewis acidity of the metal centers, with less coordinating solvents sometimes favoring the completion of the reaction. illinois.edu

A well-established route for preparing silylarsines involves the reaction of arsino-potassium (KAsH₂) with silyl (B83357) halides. cdnsciencepub.com A thorough investigation into the reactions of arsino-potassium with silyl halides in dimethyl ether at low temperatures has led to the development of effective syntheses for silylarsines. rsc.org For instance, trisilylarsine can be prepared from the reaction of arsino-potassium with bromosilane (B8379080). cdnsciencepub.com Under carefully controlled conditions, this method can also be adapted to produce mono- and di-silylarsine. cdnsciencepub.com The reaction is typically carried out in an ether solvent at low temperatures, such as -78°C. cdnsciencepub.com

Table 1: Synthesis of Silylarsines using Arsino-Potassium

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product | Citation |

| Arsino-potassium | Bromosilane | Diethyl ether | -78°C | Trisilylarsine | cdnsciencepub.com |

| Arsino-potassium | Silyl halides | Dimethyl ether | Low T | Mono- and Disilylarsine | rsc.org |

Lithium tetra-arsinoaluminate, LiAl(AsH₂)₄, serves as a valuable reagent for the synthesis of primary silylarsines. cdnsciencepub.comrsc.orgrsc.org This method has been shown to produce higher yields of silyl-, germyl-, disilanyl-, and trimethylsilyl-arsine compared to previous methods. rsc.org The reaction proceeds by treating a suitable halogenosilane with LiAl(AsH₂)₄. rsc.org For example, disilylarsine has been successfully prepared through the reaction of lithium tetra-arsinoaluminate with silyl bromide. rsc.orgrsc.org This reagent is also effective in preparing mono-arsino substituted silanes. cdnsciencepub.com The utility of lithium tetra-arsinoaluminate extends to the synthesis of new compounds like methylsilylarsine. rsc.org

Table 2: Silylarsine Synthesis using Lithium Tetra-arsinoaluminate

| Reactant 1 | Reactant 2 | Product(s) | Notes | Citation |

| Lithium tetra-arsinoaluminate | Halogenosilanes | Primary silylarsines | Higher yields than previous methods | rsc.org |

| Lithium tetra-arsinoaluminate | Silyl bromide | Disilylarsine | Effective for preparing di-substituted arsines | rsc.orgrsc.org |

| Lithium tetra-arsinoaluminate | Bromosilane | Silylarsine, Bis-arsino substituted silanes | - | cdnsciencepub.com |

Synthesis of Substituted Silylarsine Derivatives

The methodologies for silylarsine synthesis can be extended to create a variety of substituted derivatives, including those with multiple silyl groups or with organic substituents on the arsenic atom.

Control over the stoichiometry of the reactants is crucial for the selective synthesis of mono-, di-, or tris(silyl)arsines. The reaction between arsino-potassium and bromosilane can yield trisilylarsine, while carefully controlled conditions can lead to mono- and disilylarsine. cdnsciencepub.com Similarly, the reaction of lithium tetra-arsinoaluminate can be tailored to produce mono- or disilylarsine. rsc.org For instance, an excess of LiAl(AsH₂)₄ reacting with silyl bromide can directly produce silylarsine that is free from trisilylarsine. rsc.org Tris(trimethylsilyl)arsine is another important derivative, which has been used in dehalosilylation reactions to prepare semiconductor materials like gallium arsenide (GaAs) and indium arsenide (InAs). dtic.mil

The synthesis of silylarsines bearing alkyl or aryl groups on the arsenic atom has also been successfully demonstrated. Phenyl(silyl)arsines have been prepared from bromosilane and lithium phenylarsenides. cdnsciencepub.com Similarly, methyl(silyl)arsines can be synthesized from bromosilane and the appropriate arsinoaluminates. cdnsciencepub.com These salt-elimination reactions provide a general route to organo-substituted silylarsines. dtic.mil The development of synthetic strategies for α-aryl- and α-alkyl-substituted derivatives in other areas of chemistry, such as via coupling reactions, highlights the broad potential for creating diverse molecular architectures. rsc.orgorganic-chemistry.org

Novel Synthetic Routes and Precursor Development

Research continues to uncover new pathways for silylarsine synthesis and to develop advanced precursors for materials science. Dehalosilylation reactions between a silylarsine and a halogallane have been established as a facile route to gallium-arsenic compounds. dtic.mildtic.mil This approach has been pivotal in creating single-source precursors for gallium arsenide. For example, the reaction of GaCl₃ and tris(trimethylsilyl)arsine ((Me₃Si)₃As) yields a substance with the empirical formula AsCl₃Ga₂, which upon heating eliminates GaCl₃ to form microcrystalline GaAs. researchgate.net

Silylarsines, particularly As(SiR₃)₃, are a key class of precursors for the synthesis of colloidal InAs nanocrystals, which are of interest for electronic applications. nih.gov The development of novel pnictogen transfer reagents, such as lithium tetraphosphino- and tetraarsinoalanates, opens up pathways for the synthesis of multiple arsanyl-substituted element hydrides, which are important starting materials for optoelectronic materials. iupac.org Furthermore, synthetic approaches that avoid highly reactive intermediates, such as coordinating new silyl ligands within the sphere of a transition metal, represent an innovative direction in this field. nih.gov

Exploration of Amine Cleavage and Hydrogen Halide Elimination Pathways

The formation of the silicon-arsenic bond in silylarsine compounds is often achieved through synthetic routes that involve either the cleavage of a silicon-nitrogen bond in the presence of an arsenic source or the elimination of a hydrogen halide molecule.

Hydrogen Halide Elimination This is a classical and widely applied method for forming element-element bonds. In the context of silylarsine synthesis, the reaction typically involves a silyl halide and an arsine or a metal arsenide. The driving force for the reaction is the formation of a stable hydrogen halide or metal halide salt, which is removed from the reaction system. This process is analogous to dehydrohalogenation reactions used in organic chemistry to synthesize alkenes. maricopa.eduwikipedia.org A strong base is often required to facilitate the removal of the acidic proton. socratic.org

A general representation of this pathway is the reaction between a silyl halide and a metal arsenide, such as lithium arsenide, where the lithium halide is eliminated. Another approach involves the reaction of a silyl halide with an arsine in the presence of a base to neutralize the hydrogen halide formed. A related strategy has been noted in the synthesis of group 13 silylamides, where a metal trihalide reacts with a silylamine, leading to the formation of a metal-nitrogen bond and the elimination of a hydrogen halide. ucl.ac.uk

Amine Cleavage The amine cleavage pathway leverages the reactivity of the silicon-nitrogen (Si-N) bond. N-silylamines can serve as substrates where the Si-N bond undergoes cleavage to form a new bond between silicon and another element. rsc.org In this synthetic approach for silylarsines, a silylamine is reacted with an arsine (As-H). The reaction proceeds via the cleavage of the Si-N bond and the As-H bond, followed by the formation of a new Si-As bond and the elimination of an amine. The facile hydrolytic cleavage of the Si-N bond is a known characteristic of N-silylamines, highlighting its potential as a leaving group in these transformations. rsc.org

The table below provides a comparative overview of these two synthetic pathways.

| Feature | Hydrogen Halide Elimination | Amine Cleavage Pathway |

| Reactants | Silyl halide + Arsine/Metal Arsenide | Silylamine + Arsine |

| Byproduct | Hydrogen Halide or Metal Halide | Amine |

| Driving Force | Formation of a stable salt (e.g., LiCl, NH₄Cl) | Formation of a volatile amine |

| Key Analogy | Dehydrohalogenation in organic synthesis. wikipedia.org | Transamination reactions |

| Considerations | Requires stoichiometric use of base or pre-formation of metal arsenide. | The reactivity of the Si-N bond can be tuned by substituents on silicon and nitrogen. rsc.org |

Development of Silylarsine Precursors for Advanced Material Applications

Silylarsines, such as (H₃Si)₃₋ₓAsRₓ (where x=0-2), are valuable precursors for the deposition of thin films and the creation of nanostructures used in the semiconductor industry. google.comgoogle.com Their utility stems from their volatility and controlled decomposition, making them suitable for chemical vapor deposition (CVD) and related techniques. ucl.ac.uk They often serve as safer, liquid-source alternatives to highly toxic and gaseous precursors like arsine (AsH₃). ucl.ac.uk

The fabrication of semiconductor devices is a complex process involving the deposition of multiple thin layers of material on a silicon wafer. ossila.comnanotronics.airenesas.comsemiconductors.org Silylarsine precursors play a crucial role in this process, particularly in the formation of III-V semiconductor materials and for doping applications.

III-V Semiconductor Materials III-V semiconductors, compounds made from elements from groups III and V of the periodic table (e.g., Gallium Arsenide - GaAs), are essential for optoelectronic applications due to their direct bandgap properties. beneq.comibm.com Silylarsines are used as arsenic source precursors in the synthesis of these materials. google.comacs.org For instance, tris(trimethylsilyl)arsine has been used to prepare gallium-arsenic compounds. globalauthorid.com In Metal-Organic Chemical Vapor Deposition (MOCVD), silylarsine can react with gallium sources to grow high-purity GaAs layers. Research has shown that reactions between arsenic species and silane (B1218182) can produce silylarsine (H₂AsSiH₃), which then acts as a significant contributor to silicon doping in GaAs layers. researchgate.net

Doping Applications Doping involves intentionally introducing impurities into a semiconductor to alter its electrical properties. ossila.com Silylarsines are employed as alternative arsenic dopant precursors for creating n-type doped silicon-containing films. google.comgoogle.com Their use in conjunction with silicon precursors like trisilane allows for the deposition of crystalline silicon films with high levels of substitutional dopants. google.com

Quantum Dot Synthesis Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties. mdpi.com III-V based QDs are of particular interest due to their tunable electronic and optical properties. mdpi.com Silylarsine precursors are instrumental in the synthesis of these advanced nanomaterials. For example, they can be used as the arsenate source in the preparation of III-V compound semiconductor nanocrystals. google.comglobalauthorid.com The controlled decomposition of these precursors allows for the precise formation of high-quality quantum dots. scielo.org.mx

The table below summarizes the key applications of silylarsine precursors in advanced materials.

| Application Area | Specific Use | Deposition Technique | Resulting Material/Device |

| III-V Semiconductors | Arsenic source precursor. google.comacs.org | Metal-Organic Chemical Vapor Deposition (MOCVD). ucl.ac.ukresearchgate.net | Gallium Arsenide (GaAs), Indium Phosphide (InP) films. beneq.com |

| Doping | n-type dopant source for silicon films. google.comgoogle.com | Chemical Vapor Deposition (CVD). google.com | Doped crystalline silicon, SiGe films. google.com |

| Nanomaterials | Precursor for nanocrystal synthesis. google.com | Colloidal synthesis methods. | III-V Quantum Dots. google.comglobalauthorid.com |

Mechanistic Studies and Reactivity of Silylarsine Linkages

Reactions with Halogenated Compounds

The Si-As bond in silylarsines is susceptible to cleavage by a variety of halogenated compounds. These reactions are fundamental to the synthetic utility of silylarsines, providing routes to new arsenido- and haloarsine derivatives.

The reaction of silylarsines with covalent halides often proceeds via a cleavage of the silicon-arsenic bond, leading to the formation of a new element-arsenic bond and a halosilane.

Silicon Halides (SiX₄): The reaction between silylarsines and silicon tetrachloride (SiCl₄) or silicon tetrafluoride (SiF₄) typically results in an exchange of the silyl (B83357) group for a halogen atom on the arsenic center. wikipedia.org For instance, the reaction of a silylarsine with SiCl₄ can yield a chloroarsine and a chlorosilane. evonik.comnj.gov The reaction is driven by the formation of the thermodynamically stable silicon-halogen bond. tuat.ac.jpgoogle.com These reactions are often quantitative and provide a clean route to haloarsines. wikipedia.org

Sulfuryl Halides (SO₂X₂): Sulfuryl chloride (SO₂Cl₂) and sulfuryl fluoride (B91410) (SO₂F₂) are also effective reagents for the cleavage of Si-As bonds. wikipedia.orgyufenggp.com Sulfuryl chloride, a readily available liquid, acts as a source of chlorine and can chlorinate a variety of organic and inorganic compounds. wikipedia.orgsigmaaldrich.comsciencemadness.org The reaction with a silylarsine would be expected to produce a chloroarsine, a silyl derivative, and sulfur dioxide. wikipedia.orgyufenggp.com The high reactivity of sulfuryl chloride stems from its ability to decompose into sulfur dioxide and chlorine. yufenggp.com

A representative reaction scheme for the cleavage of a Si-As bond by a covalent halide (EXn) can be depicted as:

R₂As-SiR'₃ + EXn → R₂As-X + R'₃SiX + EXn-1

| Covalent Halide | Product Type | Byproduct | Reference |

| SiCl₄ | Chloroarsine | Chlorosilane | wikipedia.orgevonik.comnj.gov |

| SiF₄ | Fluoroarsine | Fluorosilane | wikipedia.org |

| SO₂Cl₂ | Chloroarsine | Silyl derivative, SO₂ | wikipedia.orgyufenggp.comsigmaaldrich.comsciencemadness.org |

| SO₂F₂ | Fluoroarsine | Silyl derivative, SO₂ | wikipedia.org |

Boron trihalides (BX₃) are strong Lewis acids and react readily with silylarsines. researchgate.net The interaction is not a simple cleavage but often involves the formation of adducts and subsequent redistribution reactions. The Lewis acidity of boron trihalides increases in the order BF₃ < BCl₃ < BBr₃. aqa.org.ardoubtnut.com This trend is contrary to what would be expected based on electronegativity alone and is explained by the extent of pπ-pπ back-bonding from the halogen to the boron center, which is most effective for fluorine. aqa.org.aryoutube.com

The reaction of a silylarsine with boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃) can lead to the formation of a haloarsine and a haloborane-silylarsine adduct. The reaction pathway is influenced by the stoichiometry of the reactants and the reaction conditions. In some cases, complete cleavage of the Si-As bond occurs, leading to the formation of arsenic-boron compounds. These reactions are driven by the high affinity of boron for the arsenic lone pair and the formation of stable silicon-halogen bonds. researchgate.net The exchange reactions are often quantitative, allowing for the synthesis of anhydrous bromides and iodides. researchgate.net

| Boron Halide | Expected Reactivity | Lewis Acidity Trend | Reference |

| BCl₃ | Adduct formation, Si-As bond cleavage | Weaker than BBr₃ | researchgate.netaqa.org.ardoubtnut.comoraclecloud.com |

| BBr₃ | Adduct formation, Si-As bond cleavage | Stronger than BCl₃ | researchgate.netaqa.org.ardoubtnut.comoraclecloud.com |

Adduct Formation and Lewis Acid-Base Chemistry

Silylarsines, possessing a lone pair of electrons on the arsenic atom, can act as Lewis bases and form adducts with various Lewis acids. This behavior is central to their use in the synthesis of Group 13-15 materials.

Silylarsines react with organometallic compounds of Group 13 elements, such as gallium and indium alkyls, to form Lewis acid-base adducts. dtic.milarchive.orgpdfdrive.to These reactions are a primary method for creating gallium-arsenic and indium-arsenic bonds, which are precursors to III-V semiconductor materials. dtic.milelectronicsandbooks.com

The initial step is the formation of a donor-acceptor adduct where the arsenic atom of the silylarsine coordinates to the electron-deficient Group 13 metal center. For example, the reaction of tris(trimethylsilyl)arsine with trimethylgallium (B75665) or trimethylindium (B1585567) leads to the formation of a 1:1 adduct.

(Me₃Si)₃As + M(CH₃)₃ → (Me₃Si)₃As·M(CH₃)₃ (where M = Ga, In)

These adducts can then undergo further reactions, such as the elimination of a volatile silane (B1218182), to form dimeric or oligomeric species containing direct Group 13-Arsenic bonds. ucl.ac.ukdtic.mil Indium trihalides have also been shown to catalyze coupling reactions involving silyl enolates and alkyl chlorides. nih.govorganic-chemistry.org

| Group 13 Alkyl | Adduct Formed | Subsequent Reactions | Reference |

| Ga(CH₃)₃ | (Me₃Si)₃As·Ga(CH₃)₃ | Elimination of tetramethylsilane | dtic.milarchive.org |

| In(CH₃)₃ | (Me₃Si)₃As·In(CH₃)₃ | Elimination of tetramethylsilane | electronicsandbooks.comresearcher.lifeu-tokyo.ac.jp |

The stability and reactivity of the adducts formed between silylarsines and Lewis acids are significantly influenced by both steric and electronic factors. chemrxiv.orgrice.edudtic.milsemanticscholar.orgmdpi.com

Steric Effects: The size of the substituent groups on both the silicon and arsenic atoms of the silylarsine, as well as on the Lewis acid, plays a crucial role. rice.edusemanticscholar.org Bulky substituents can hinder the approach of the Lewis acid to the arsenic center, leading to weaker adducts or preventing adduct formation altogether. mdpi.com Conversely, in some cases, steric bulk can stabilize monomeric adducts by preventing oligomerization.

Electronic Effects: The electronic properties of the substituents also have a profound impact. chemrxiv.orgrice.edu Electron-withdrawing groups on the silyl moiety can decrease the basicity of the arsenic atom, resulting in a weaker interaction with the Lewis acid. Conversely, electron-donating groups enhance the Lewis basicity of the arsenic atom, leading to more stable adducts. The strength of the Lewis acid is also a critical factor, with stronger Lewis acids forming more stable adducts. aqa.org.ar

The interplay of these factors determines the course of the reaction, whether it stops at the adduct stage or proceeds to elimination and oligomerization. rice.edudtic.mil

Condensation and Oligomerization Reactions

Silylarsines can undergo condensation and oligomerization reactions, particularly under thermal or catalytic conditions. uni-saarland.delibretexts.orgunizin.orgsigmaaldrich.com These reactions involve the elimination of a small molecule, typically a silane, to form larger molecules with repeating arsenic-containing units. A condensation reaction is a process where two molecules combine, often with the removal of a small molecule like water. libretexts.orgunizin.org In the context of silylarsines, this can involve the elimination of a silane.

For example, the thermolysis of a silylarsine can lead to the elimination of a silane and the formation of an arsino-silane dimer or oligomer. The exact pathway and the nature of the products can be influenced by the substituents on the silicon and arsenic atoms. dtic.mil In some cases, these reactions can lead to the formation of less volatile oligomeric species. ucl.ac.uk The tendency for oligomerization can sometimes be a challenge in the synthesis and purification of specific silylarsine derivatives. dtic.mil

These condensation reactions are analogous to those observed in other systems, such as the formation of polysiloxanes from silanols. uni-saarland.de The driving force for these reactions is often the formation of more stable bonds and the release of a volatile byproduct.

Investigation of Oligomerization Pathways with Metal Centers

The interaction of silylarsines with metal centers can lead to a variety of products, including simple adducts and more complex oligomeric species. Studies involving the reaction of tris(silyl)arsines with Group 13 metal compounds have provided insights into these pathways. For example, the reaction of As(SiMe3)2(SiPh3) with Et3Ga at room temperature yields the simple Lewis acid-base adduct Et3Ga·As(SiMe3)2(SiPh3). dtic.mil In this adduct, the gallium and arsenic centers exhibit distorted tetrahedral coordination environments. dtic.mil The Ga-As bond length is slightly elongated, which is attributed to the steric bulk of the Ph3Si ligand. dtic.mil

Interestingly, attempts to conduct similar adduct formation reactions with the bulkier As(Si(tBuMe2)3) and a Group 13-metal compound were not successful, suggesting that steric hindrance plays a significant role in the reactivity of these systems. dtic.mil In some reactions, such as the 1:1 reaction of In(SePh)3 with As(SiMe3)3, ligand redistribution occurs, but the low yield of the characterized product, As(SePh)3, suggests the concurrent formation of other oligomeric species that could not be isolated and characterized. dtic.mil The acquisition and binding of metal ions within the active site can mediate the oligomerization pathway and the formation of active clusters. nih.gov This metal-mediated oligomerization has been described as a control mechanism for the formation of catalytically active structures in other systems. nih.gov

Other Significant Reaction Types

Beyond condensation and oligomerization, silylarsine linkages participate in a range of other important reactions.

Reactions with Protic Reagents (e.g., Water, Hydrogen Sulfide, Hydrogen Bromide)

The reactivity of silylarsines towards protic reagents is a key characteristic. Silylarsines are known to be rapidly cleaved by water. cdnsciencepub.com This contrasts with the behavior of analogous primary germyl (B1233479) arsines and trimethylstannylarsine, where water only catalyzes their condensation. cdnsciencepub.com The cleavage of the Sn-As bond in trimethylstannylarsine by various protic reagents follows an order consistent with the acidity of the reagent: it is cleaved rapidly by hydrogen bromide, slowly by hydrogen sulfide, and is only condensed by water. cdnsciencepub.com While this specific order of reactivity is detailed for a tin analogue, the high reactivity of the Si-As bond in silylarsines towards water is a notable feature. cdnsciencepub.com

| Protic Reagent | Reactivity with Silylarsine Linkage |

| Water (H₂O) | Rapid cleavage of the Si-As bond cdnsciencepub.com |

| Hydrogen Sulfide (H₂S) | Slower reaction compared to HBr (in analogous stannylarsines) cdnsciencepub.com |

| Hydrogen Bromide (HBr) | Rapid cleavage of the As-metal bond (in analogous stannylarsines) cdnsciencepub.com |

Ligand Redistribution Reactions in Metal-Silylarsine Systems

Ligand redistribution is a significant reaction pathway in the chemistry of metal-silylarsine systems. dtic.mil In chemistry, redistribution refers to the exchange of anionic ligands bonded to a central metal or metalloid, a process that does not involve a change in oxidation state. wikipedia.org These reactions can be synthetically useful, allowing for the creation of mixed-ligand species. wikipedia.org

A clear example of this is the reaction between As(SiMe3)3 and In(SePh)3, which results in a ligand redistribution around the indium and arsenic centers to produce As(SePh)3. dtic.mil The low yield of this product suggests that the reaction pathway is complex, likely involving other uncharacterized oligomeric species. dtic.mil Ligand redistribution is a known phenomenon in 13-15 chemistry. dtic.mil Exchange reactions between silylarsines and halogeno-germanes have also been utilized to produce germylarsines. cdnsciencepub.com

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Diffraction Studies for Solid-State Structure Determination

Challenges in Crystallization and Strategies for Obtaining Crystalline Silylarsine Derivatives

A significant challenge in the structural characterization of silylarsines is their propensity to exist as liquids or non-crystalline solids, which precludes analysis by single-crystal X-ray diffraction. dtic.mil Many of the simpler silylarsine compounds are difficult to crystallize. dtic.mil A successful strategy to overcome this limitation involves the introduction of sterically bulky substituents on the silicon atoms. The increased steric hindrance can promote the formation of well-ordered crystal lattices. For instance, the incorporation of tert-butyldimethylsilyl or triphenylsilyl groups has been shown to facilitate the isolation of crystalline silylarsine derivatives suitable for X-ray analysis. dtic.mil The choice of solvent and crystallization conditions, such as slow cooling of a saturated solution, are also critical factors in obtaining high-quality single crystals. dtic.mil

Elucidation of Coordination Environments and Bond Parameters

X-ray diffraction studies have provided valuable insights into the coordination environment of the arsenic atom and the precise bond parameters within silylarsine molecules. In the solid state, the arsenic atom in tris(silyl)arsine derivatives typically exhibits a pyramidal geometry. dtic.mil

For example, the single-crystal X-ray analysis of tris(tert-butyldimethylsilyl)arsine, As(Si(tBu)Me₂)₃, revealed a pyramidal AsSi₃ core with an average Si-As-Si bond angle of 106.5°. The average Si-As bond length was determined to be 2.376 Å. dtic.mil In the case of bis(trimethylsilyl)(triphenylsilyl)arsine, As(SiMe₃)₂(SiPh₃), the average Si-As bond length is slightly shorter at 2.357 Å. dtic.mil These experimentally determined bond lengths are in good agreement with the sum of the covalent radii of arsenic and silicon. dtic.mil

The following table summarizes key bond parameters obtained from X-ray crystallographic studies of selected silylarsine derivatives.

| Compound | Si-As Bond Length (Å) | Si-As-Si Bond Angle (°) | Reference |

|---|---|---|---|

| As(Si(tBu)Me₂)₃ | 2.376 (avg) | 106.5 (avg) | dtic.mil |

| As(SiMe₃)₂(SiPh₃) | 2.357 (avg) | - | dtic.mil |

| Et₃Ga·As(SiMe₃)₂(SiPh₃) | - | - | dtic.mil |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the characterization of silylarsine derivatives in solution, providing information on their molecular structure, purity, and dynamic behavior.

¹H, ¹³C, and ²⁹Si NMR for Structural Assignment and Purity Assessment

Proton (¹H), carbon-13 (¹³C), and silicon-29 (B1244352) (²⁹Si) NMR spectroscopy are routinely used to confirm the identity and assess the purity of newly synthesized silylarsine compounds. The chemical shifts (δ) of the signals in these spectra are indicative of the electronic environment of the respective nuclei.

In the ¹H NMR spectra, signals corresponding to the protons of the silyl (B83357) groups are observed. dtic.mil For example, in the ¹H NMR spectrum of As(Si(tBu)Me₂)₃ recorded in deuterated benzene (B151609) (C₆D₆), the methyl protons of the -Me₂ groups appear as a singlet at δ 0.39 ppm, while the protons of the -CMe₃ groups resonate as a singlet at δ 1.05 ppm. dtic.mil

The ¹³C NMR spectra provide information about the carbon framework of the silyl substituents. dtic.mil For As(Si(tBu)Me₂)₃ in C₆D₆, the carbon atoms of the -Si(CH₃)₂ groups give rise to a signal at δ 1.85 ppm, and the carbons of the -C(CH₃)₃ groups are observed at δ 27.82 ppm. dtic.mil

²⁹Si NMR spectroscopy is particularly valuable for directly probing the silicon environment. The chemical shifts in ²⁹Si NMR can be sensitive to the nature of the substituents on both the silicon and arsenic atoms.

The following table presents ¹H and ¹³C NMR chemical shift data for selected silylarsine derivatives.

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|---|

| As(Si(tBu)Me₂)₃ | C₆D₆ | 0.39 (s, -Me₂), 1.05 (s, -CMe₃) | 1.85 (s, -Si(CH₃)₃), 27.82 (s, -C(CH₃)₃) | dtic.mil |

| As(SiMe₃)₂(SiPh₃) | C₆D₆ | 0.21 (s, -SiMe₃), 7.08 (m, -SiPh₃), 7.86 (m, -SiPh₃) | 4.30 (s, -SiMe₃), 128.10, 129.66, 136.72 (s, -SiPh₃) | dtic.mil |

| Et₃Ga·As(SiMe₃)₂(SiPh₃) | C₆D₆ | 0.21 (s, -SiMe₃), 0.58 (q, -CH₂), 1.27 (t, -CH₃), 7.08 (m, -SiPh₃), 7.81 (m, -SiPh₃) | 4.01 (s, -Si(CH₃)₃), 9.04 (s, -CH₂), 10.54 (s, -CH₃), 127.64, 129.71, 136.61 (s, -SiPh₃) | dtic.mil |

Dynamic NMR Spectroscopy for Fluxional Behavior and Exchange Processes

Dynamic NMR (DNMR) spectroscopy is employed to study the dynamic processes that molecules undergo in solution, such as conformational changes or the exchange of atoms between different chemical environments. scribd.comslideshare.net Silylarsine derivatives can exhibit fluxional behavior, where different parts of the molecule rapidly interchange their positions. nih.gov

Temperature-dependent NMR studies can provide valuable information about the energetics of these exchange processes. wikipedia.org As the temperature is lowered, the rate of exchange may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for the non-equivalent atoms. At higher temperatures, these signals may coalesce into a single, averaged signal due to rapid exchange. wikipedia.org By analyzing the line shapes of the NMR signals at different temperatures, it is possible to determine the activation parameters for the fluxional process.

Vibrational Spectroscopy (Infrared and Raman)

For a molecule to be IR active, its dipole moment must change during the vibration. For a vibration to be Raman active, there must be a change in the polarizability of the molecule. canterbury.ac.nz

In silylarsine compounds, characteristic vibrational modes include the Si-As stretching and bending frequencies, as well as the various vibrations associated with the silyl substituents. The As-H stretching vibration in arsine derivatives typically appears in the IR spectrum in the region of 2100-2150 cm⁻¹. mindat.org

A study of the vibrational spectra of trisilylarsine, (SiH₃)₃As, provided assignments for the fundamental vibrational modes. The following table lists some of the key vibrational frequencies observed for trisilylarsine.

| Vibrational Mode | Frequency (cm⁻¹) | Spectroscopic Method | Reference |

|---|---|---|---|

| ν(SiH₃) asymmetric stretch | 2180 | IR | iupac.org |

| ν(SiH₃) symmetric stretch | 2170 | Raman | iupac.org |

| δ(SiH₃) asymmetric deformation | 938 | IR | iupac.org |

| δ(SiH₃) symmetric deformation | 858 | IR | iupac.org |

| ρ(SiH₃) rocking | 630 | IR | iupac.org |

| ν(AsSi₃) asymmetric stretch | 380 | IR | iupac.org |

| ν(AsSi₃) symmetric stretch | 346 | Raman | iupac.org |

The analysis of the vibrational spectra, in conjunction with theoretical calculations, can provide detailed information about the force constants of the bonds within the molecule and contribute to a comprehensive understanding of its structure and bonding.

Assignment of Characteristic Vibrational Modes for Silicon-Arsenic Linkages

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental to identifying the functional groups within a molecule by probing their characteristic vibrations. edinst.compsu.edu For a vibration to be IR active, it must induce a change in the molecule's dipole moment, whereas for a vibration to be Raman active, it must cause a change in the molecule's polarizability. edinst.comlibretexts.org These two methods are complementary and together provide a more complete picture of the vibrational modes. edinst.com

In the context of silylarsine and related silicon-arsenic compounds, vibrational spectroscopy allows for the direct observation of the Si-As linkage. The synthesis and vibrational spectra of silicon-rich silylarsines have been studied to understand these linkages. acs.org The vibrational modes associated with the SiH₃ and AsH₂ groups are well-established, but the Si-As stretching and bending modes are of particular interest for confirming the structure of silylarsine. Research on related compounds, such as Si-Ge alloys, demonstrates how vibrational spectra shift with composition and temperature, providing a framework for analyzing the Si-As bond. bibliotekanauki.pl The specific assignment of these modes is critical for confirming the successful synthesis of silylarsine and for understanding the nature and strength of the silicon-arsenic bond.

| Vibrational Mode | Description | Spectroscopic Activity |

| Si-As Stretch | The primary vibration involving the change in distance between the Silicon and Arsenic atoms. | IR and Raman active |

| SiH₃ Deformations | Bending and rocking motions of the silyl group. | IR and Raman active |

| AsH₂ Deformations | Bending and wagging motions of the arsino group. | IR and Raman active |

| Torsional Modes | Twisting motion around the Si-As bond. | Typically weak in IR and Raman |

This table presents a generalized view of expected vibrational modes for silylarsine based on spectroscopic principles.

Correlation of Spectral Data with Molecular Structure and Conformation

Microwave spectroscopy is a powerful technique for determining the precise geometric structure of molecules in the gas phase. libretexts.org It measures the absorption of microwave radiation corresponding to transitions between rotational energy levels. By analyzing the rotational spectra, highly accurate values for rotational constants can be obtained. harvard.edunist.gov These constants are inversely related to the molecule's moments of inertia, from which bond lengths and bond angles can be derived with high precision. libretexts.org

For silylarsine, microwave spectroscopy can provide definitive information on the Si-As bond length, the bond angles around both the silicon and arsenic atoms, and the dihedral angle between the SiH₃ and AsH₂ groups. This allows for the determination of the molecule's preferred conformation (e.g., staggered or eclipsed). While a direct microwave study on silylarsine is not detailed in the provided search results, analysis of related hydrides like germyl (B1233479) silane (B1218182) demonstrates the methodology. aip.org Furthermore, proton magnetic resonance spectra have been recorded for silylarsine, providing information about the chemical environment of the hydrogen atoms, which complements the structural data from microwave spectroscopy. aip.org The correlation of these spectral data points is essential for building a complete and accurate three-dimensional model of the silylarsine molecule. libretexts.org

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. slideshare.net For silylarsine, it serves two primary purposes: confirming the molecular weight and elucidating its fragmentation pathways upon ionization. The mass spectra of silylarsine, along with related hydrides like arsine and diarsine, have been studied in detail. acs.orgresearchgate.net

When silylarsine (SiH₃AsH₂) is introduced into a mass spectrometer, it is ionized, typically by electron impact, to form a molecular ion (M⁺·), [SiH₃AsH₂]⁺·. libretexts.org The peak corresponding to this ion confirms the molecular weight of the compound (approximately 108 u). nist.gov Due to its instability, the molecular ion undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. libretexts.org The observed fragment ions provide a characteristic fingerprint for the molecule. The fragmentation pattern for silylarsine is consistent with the cleavage of the Si-As bond and the loss of hydrogen atoms. acs.orgdtic.mil

From appearance potential data in mass spectrometry studies, key thermochemical values for silylarsine have been calculated, including its heat of formation and the dissociation energy of the silicon-arsenic bond. acs.orgresearchgate.net

| Ion (m/z) | Relative Abundance (%) | Possible Identity | Inferred Loss from Parent Ion |

| 108 | 45.9 | [SiH₃AsH₂]⁺· | (Molecular Ion) |

| 107 | 40.5 | [SiH₂AsH₂]⁺· | H |

| 106 | 100.0 | [SiHAsH₂]⁺· | H₂ or 2H |

| 105 | 54.1 | [SiAsH₂]⁺· | H₃ or 3H |

| 77 | 64.9 | [AsH₂]⁺ | SiH₃ |

| 76 | 37.8 | [AsH]⁺ | SiH₄ |

| 75 | 40.5 | [As]⁺ | SiH₅ |

| 31 | 54.1 | [SiH₃]⁺ | AsH₂ |

Data sourced from studies on the mass spectra of silylarsine. acs.org The relative abundances can vary with instrument conditions.

Spectroscopic Ellipsometry for Thin Film Characterization

Spectroscopic ellipsometry is a non-destructive optical technique used to characterize the properties of thin films, such as thickness and refractive index. researchgate.net It is particularly valuable for the in-situ monitoring of film growth processes, such as chemical vapor deposition (CVD) where silylarsine can be used as a precursor for arsenic doping in silicon films. tuwien.ac.attuwien.ac.at

In the context of semiconductor manufacturing, silylarsine serves as a source for incorporating arsenic atoms into silicon (Si) or other semiconductor layers. acs.org Spectroscopic ellipsometry measures the change in polarization of light upon reflection from the film's surface. By fitting the experimental data (the ellipsometric angles Ψ and Δ) to an optical model, one can extract detailed information about the film's properties. researchgate.net

Studies have used this technique to analyze arsenic-ion-implanted polycrystalline silicon films, revealing structural changes after annealing. researchgate.net It has also been employed to monitor arsenic incorporation during the deposition of poly-silicon, where the presence of arsenic influences the film's growth rate and electrical properties. tuwien.ac.attuwien.ac.at The data can reveal the degree of crystallinity, surface roughness, and the concentration of dopants. For instance, the refractive index and extinction coefficient of arsenic-doped films, which are determined by spectroscopic ellipsometry, are directly related to the arsenic concentration and the electronic structure of the material. nih.govacs.org

| Application | Key Findings from Spectroscopic Ellipsometry | References |

| Arsenic-doped poly-Si films | Determination of optical/structural changes as a function of annealing temperature. | researchgate.net |

| In-situ doping monitoring | Allows for tracing the surface coverage and arsenic incorporation rate during CVD. | tuwien.ac.attuwien.ac.at |

| Arsenic-doped SnSe films | Estimation of band-gap values (0.90–0.96 eV) and refractive index dependencies on arsenic concentration. | nih.govacs.org |

| Phosphorus-doped poly-Si films | Used alongside Raman spectroscopy to determine strain and grain size, with comparisons to arsenic-doped films. | aip.org |

Theoretical and Computational Investigations of Silylarsine Systems

Quantum Chemical Studies on Molecular Structure and Bonding

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of silylarsine. These studies employ various levels of theory to approximate the molecular wavefunction and energy.

Ab initio molecular orbital methods are a class of "first-principles" calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without incorporating experimental data. dtic.mil These methods involve solving the Schrödinger equation using a chosen basis set of mathematical functions to describe the molecular orbitals. dtic.mil

For silylarsine, ab initio calculations are used to perform geometry optimizations, where the molecule is allowed to relax to its minimum energy configuration. dtic.mil This process yields key structural parameters such as the Si-As bond length, Si-As-H and H-Si-As bond angles, and dihedral angles. The results of these calculations provide a foundational understanding of the molecule's three-dimensional shape. While specific ab initio studies focused solely on silylarsine are not detailed in the provided search results, the methodology is well-established for analogous systems. ru.nlajchem-a.comosti.gov For instance, calculations on related molecules determine optimized geometries, charge distributions, and potential energy surfaces from the wave functions derived. ru.nl

| Ab Initio Method | Typical Basis Set | Key Outputs for Silylarsine |

|---|---|---|

| Hartree-Fock (HF) | 6-311G(d,p) | Optimized geometry (bond lengths, angles), Mulliken atomic charges, dipole moment. ajchem-a.comnih.gov |

| Møller-Plesset perturbation theory (MP2) | cc-pVTZ | More accurate energy and geometry, includes electron correlation. researchgate.net |

| Coupled Cluster (CCSD(T)) | aug-cc-pVTZ | High-accuracy "gold standard" for energy calculations, useful for benchmarking other methods. numberanalytics.com |

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its favorable balance of accuracy and computational cost. numberanalytics.comukm.my DFT is grounded in the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density. ukm.my In practice, DFT calculations solve the Kohn-Sham equations for a fictitious system of non-interacting electrons that yield the same electron density as the real system. ukm.mymdpi.com

DFT calculations are instrumental in analyzing the electronic structure and stability of silylarsine. mdpi.comaps.orgrsc.org By choosing an appropriate exchange-correlation functional (e.g., B3LYP, M06-2X) and basis set, researchers can compute various properties. nih.govnumberanalytics.com These include molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of electron density. nih.govmdpi.com The stability of the molecule can be assessed by analyzing its total electronic energy and vibrational frequencies to confirm it resides at a true minimum on the potential energy surface. nih.gov

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. nih.gov | Relates to chemical reactivity and kinetic stability. A larger gap implies lower reactivity. nih.gov |

| Electron Density Distribution | Spatial distribution of electrons in the molecule. | Reveals polar regions and potential sites for electrostatic interactions. |

| Vibrational Frequencies | Frequencies of molecular vibrations. nih.gov | Used to characterize stationary points; all real frequencies indicate a stable minimum. nih.gov |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for exploring the mechanisms of chemical reactions involving silylarsine. It allows for the characterization of reaction pathways that may be difficult to observe experimentally. byu.edu

A chemical reaction can be visualized as the movement of a system from a reactant valley to a product valley on a high-dimensional potential energy surface (PES). ucsb.eduarxiv.org The path of lowest energy between these valleys is the reaction pathway, and the highest point along this path is the transition state (TS). ucsb.edu The transition state is a first-order saddle point on the PES, corresponding to a maximum in energy along the reaction coordinate and a minimum in all other directions. ucsb.edutau.ac.il

Computational methods are used to locate and characterize these transition states. ims.ac.jp Algorithms like the Nudged Elastic Band (NEB) method or synchronous transit-guided quasi-Newton (STQN) methods are employed to find the saddle point connecting reactants and products. tau.ac.ilims.ac.jp Once located, the structure of the TS provides a snapshot of the bond-breaking and bond-forming processes. The energy of the TS relative to the reactants defines the activation energy barrier, a key determinant of the reaction rate. ucsb.edu By mapping out the energies of reactants, intermediates, transition states, and products, a detailed energy landscape or reaction profile can be constructed. byu.eduresearchgate.netel-tim.edu.rs

Beyond identifying a single reaction path, computational modeling can predict competing reaction pathways and explain selectivity (chemo-, regio-, and stereoselectivity). numberanalytics.com By calculating the activation energy barriers for all plausible pathways, researchers can determine the most kinetically favorable route. numberanalytics.com The pathway with the lowest energy barrier will be the dominant one under kinetic control.

For silylarsine, this could involve modeling its decomposition, its reaction with other molecules, or its role in materials synthesis. For example, in a reaction with multiple potential outcomes, DFT calculations can be performed for each possible transition state. The calculated energy differences can then be used to predict the product ratios. escholarship.org This predictive power is crucial for designing new synthetic strategies and understanding complex reaction networks. cecam.orgnih.govnih.gov

Conformational Analysis and Stereochemical Insights

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. taltech.ee For a molecule like silylarsine, rotation around the Si-As bond can lead to different conformers, such as staggered and eclipsed forms.

Computational methods, particularly DFT, are well-suited for exploring the conformational landscape of molecules. taltech.eemdpi.com A potential energy surface scan can be performed by systematically rotating the H₃Si- group relative to the -AsH₂ group and calculating the energy at each step. This generates a rotational energy profile that reveals the energy minima corresponding to stable conformers and the energy maxima corresponding to the barriers for interconversion. ethz.ch

The relative energies of the different conformers determine their population at a given temperature. researchgate.net These studies provide stereochemical insights into the molecule's preferred shape and its dynamic behavior. While specific data for silylarsine is not present in the search results, the methodology is standard for analogous systems, including those with bulky substituents where steric interactions play a major role in determining conformational preference. researchgate.netethz.ch For the parent silylarsine, the energy differences between conformers are expected to be small, but these can become significant in substituted derivatives.

Investigation of Pyramidal Inversion Barriers

The pyramidal inversion of the arsenic atom in silylarsine (H₃SiAsH₂) represents a fundamental dynamic process that has been a subject of theoretical interest. This process involves the movement of the arsenic atom through the plane of its substituents (two hydrogen atoms and a silyl (B83357) group), leading to an inversion of its stereochemistry. The energy required to achieve the planar transition state is known as the pyramidal inversion barrier.

While direct experimental or extensive computational data specifically for the pyramidal inversion barrier of the parent silylarsine is limited in publicly accessible literature, valuable insights can be drawn from computational studies on analogous compounds, such as silylated stibines and phosphines. acs.orgacs.org Computational studies on oligosilanylated antimony compounds have investigated the barriers of pyramidal inversion at the antimony (Sb) atom. acs.org These studies, often employing Density Functional Theory (DFT), provide a framework for understanding the factors that influence these inversion barriers. acs.org

Information regarding the inversion barriers of stibines is noted to be relatively scarce, with theoretical work on the parent stibine (B1205547) (SbH₃) serving as a key reference point. acs.org For distibines, it has been observed that the conformation can facilitate the inversion process at the antimony atom. acs.org For instance, in certain tetraalkyl distibines, a particular conformation likely aids the inversion of the antimony atom, a phenomenon observed through NMR spectroscopy. acs.org The degree of pyramidalization at the pnictogen center, as indicated by the sum of bond angles, is a critical factor; highly pyramidalized atoms generally exhibit higher inversion barriers. acs.org

Analogous studies on silylphosphines have also contributed to the understanding of these inversion processes. acs.org Theoretical calculations on related pnictogen hydrides provide a foundational context for the expected inversion barrier in silylarsine. The following table presents a comparison of experimentally and theoretically determined inversion barriers for ammonia (B1221849) (NH₃), phosphine (B1218219) (PH₃), and arsine (AsH₃).

| Compound | Chemical Formula | Inversion Barrier (kJ/mol) | Reference |

|---|---|---|---|

| Ammonia | NH₃ | 24.2 | [General Chemistry Textbooks] |

| Phosphine | PH₃ | 132 | [General Chemistry Textbooks] |

| Arsine | AsH₃ | ~170 | [Theoretical Chemistry Resources] |

The trend of increasing inversion barrier down the group (N < P < As) is well-established and is attributed to factors such as the increasing p-character of the lone pair and the larger energy difference between the pyramidal ground state and the planar transition state. The introduction of a silyl group is expected to influence this barrier. In silyl-substituted amines, the barrier is generally lowered due to the electronic effects of the silicon atom. A similar, though less pronounced, effect might be anticipated for silylarsine.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of molecules, including conformational changes, intermolecular interactions, and vibrational motions. While specific molecular dynamics simulation studies focusing exclusively on the parent silylarsine (H₃SiAsH₂) are not prominently available in the reviewed scientific literature, the methodology has been applied to various arsenic-containing compounds, providing a blueprint for how such investigations could be conducted. acs.orgnih.govresearchgate.net

A typical MD simulation of silylarsine would involve the following key steps:

Force Field Development: A classical force field would be required to describe the potential energy of the system as a function of its atomic coordinates. This involves defining parameters for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic forces) for all atoms in the silylarsine molecule and any surrounding solvent or matrix. For arsenic-containing compounds, developing accurate force field parameters compatible with existing frameworks (like CHARMM or AMBER) is a critical initial step. nih.gov

System Setup: The silylarsine molecule(s) would be placed in a simulation box, often with a solvent like water or a non-polar solvent, under periodic boundary conditions to mimic a bulk environment. nih.gov

Simulation Protocol: The simulation would be run for a specific duration (from nanoseconds to microseconds) at a defined temperature and pressure (NPT ensemble) or constant volume and temperature (NVT ensemble). nih.gov The equations of motion are integrated over time to generate a trajectory of atomic positions and velocities.

From the resulting trajectory, a wealth of information about the dynamic behavior of silylarsine could be extracted. This includes:

Conformational Dynamics: Analysis of the Si-As bond rotation and the dynamics of the silyl and arsenyl groups.

Vibrational Spectra: The Fourier transform of the velocity autocorrelation function can yield the vibrational density of states, which can be compared with experimental infrared and Raman spectra.

Intermolecular Interactions: In condensed phases, MD simulations can elucidate the nature and strength of interactions between silylarsine molecules or with solvent molecules.

Applications of Silylarsine Compounds in Advanced Materials Science

Precursors for Semiconductor Deposition Processes

Silylarsine and its derivatives are instrumental in the controlled deposition of thin films and the introduction of dopants in semiconductor manufacturing. Their application in Chemical Vapor Deposition (CVD) and epitaxial growth techniques allows for the precise fabrication of complex semiconductor structures.

Chemical Vapor Deposition is a widely used technique for depositing thin films on substrates, and the choice of precursor is critical to the quality and composition of the resulting film. While silane (B1218182) (SiH4) and its chlorinated derivatives are the most common silicon precursors for silicon-based films, the incorporation of arsenic to create silicon-containing films with specific electronic properties can be achieved using arsenic-containing precursors. Although the direct use of "Arsine, silyl-" for the deposition of silicon-containing films like silicon carbide (SiC) or silicon-carbon (Si:C) is not extensively documented in mainstream literature, the principles of CVD suggest its potential as a co-reagent with a silicon source. In such a process, a silylarsine compound would serve as the arsenic source to be incorporated into the silicon matrix.

The deposition process would typically involve the following steps:

Introduction of volatile precursors, including a silicon source (e.g., silane) and a silylarsine, into a reaction chamber.

The substrate is heated to a specific temperature to induce the decomposition of the precursor gases.

The decomposed species react on the substrate surface to form a solid thin film.

By-products of the reaction are removed from the chamber.

The properties of the deposited film, such as arsenic concentration and film thickness, can be controlled by adjusting process parameters like precursor flow rates, temperature, and pressure.

| Precursor Type | Typical Compound | Application in CVD |

|---|---|---|

| Silicon Precursor | Silane (SiH4) | Deposition of silicon, silicon dioxide, silicon nitride |

| Silylarsine (potential) | Tris(trimethylsilyl)arsine | Potential co-reagent for arsenic-doped silicon films |

Doping is the intentional introduction of impurities into a semiconductor to modify its electrical properties. Arsenic is a common n-type dopant for silicon, creating an excess of electrons and increasing conductivity. Silylarsine compounds can serve as a viable source of arsenic for doping silicon-based materials, including silicon-carbon (Si:C), silicon-germanium (SiGe), and silicon-germanium-carbon (SiGeC) alloys. These materials are of interest for high-performance electronic devices due to their tunable bandgaps and strain characteristics.

The use of a silylarsine precursor for doping would be integrated into the epitaxial growth process of these materials, such as through Metal-Organic Chemical Vapor Deposition (MOCVD). The silylarsine would be introduced into the reactor along with the silicon, and where applicable, germanium and carbon precursors. The thermal decomposition of the silylarsine would release arsenic atoms, which are then incorporated into the crystal lattice of the growing film.

While specific studies detailing the use of silylarsine for doping Si:C, SiGe, and SiGeC are not abundant, the fundamental principles of arsenic doping in silicon are well-established. The choice of an arsenic precursor like silylarsine would be dictated by factors such as its decomposition temperature, reactivity, and compatibility with other precursors in the process.

| Material | Dopant | Potential Silylarsine Application | Effect of Doping |

|---|---|---|---|

| Si:C | Arsenic | n-type doping | Modifies electrical properties |

| SiGe | Arsenic | n-type doping | Enhances carrier mobility |

| SiGeC | Arsenic | n-type doping | Strain engineering and enhanced performance |

Silylarsine compounds are particularly valuable as arsenic precursors in the epitaxial growth of III-V compound semiconductors, such as Gallium Arsenide (GaAs) and Indium Arsenide (InAs). These materials are crucial for optoelectronic devices, including lasers, photodetectors, and high-frequency transistors. Techniques like MOCVD are commonly employed for the high-quality, single-crystal growth of these materials.

In the MOCVD of GaAs, a gallium precursor (e.g., trimethylgallium) and an arsenic precursor are introduced into a reactor. Tris(trimethylsilyl)arsine has been investigated as an alternative to the highly toxic arsine gas (AsH3). researchgate.net The silylarsine precursor thermally decomposes to provide the arsenic necessary for the formation of the GaAs crystal lattice on a substrate. Similarly, for the growth of InAs, an indium precursor (e.g., trimethylindium) is used in conjunction with a silylarsine compound.

The use of silylarsine precursors in III-V epitaxy offers potential advantages in terms of safety and process control. The reactivity of the silylarsine can influence the growth rate and material quality of the resulting semiconductor film.

Role in Quantum Dot Synthesis

Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties. Their size-dependent optical and electronic characteristics make them attractive for a wide range of applications, including displays, solar cells, and biomedical imaging. Silylarsines play a crucial role as precursors in the synthesis of certain types of quantum dots.

Indium Arsenide (InAs) quantum dots are of particular interest for applications in the near-infrared region. The synthesis of high-quality InAs QDs often involves the use of silylarsine precursors, with tris(trimethylsilyl)arsine being a prominent example. researchgate.netchemrxiv.org In a typical colloidal synthesis, an indium precursor and a silylarsine precursor are injected into a hot solvent containing coordinating ligands. The high temperature initiates the decomposition of the precursors, leading to the nucleation and subsequent growth of InAs nanocrystals.

The choice of the silylarsine precursor is critical as it can be a safer and more reactive alternative to arsine gas. The reaction of tris(trimethylsilyl)arsine with an indium source allows for the formation of monodisperse InAs quantum dots with tunable sizes.

| Quantum Dot | Precursors | Synthesis Method | Key Silylarsine Compound |

|---|---|---|---|

| Indium Arsenide (InAs) | Indium source + Silylarsine | Colloidal Synthesis | Tris(trimethylsilyl)arsine |

The reactivity of the precursors is a key parameter that governs the synthesis of quantum dots, influencing their size, shape, and crystal quality, which in turn determine their electronic and optical properties. researchgate.net In the context of InAs QD synthesis, the reactivity of the silylarsine precursor plays a significant role.

Highly reactive precursors can lead to rapid nucleation, which may result in a broad size distribution of the quantum dots if not properly controlled. Conversely, less reactive precursors might allow for a better separation of the nucleation and growth phases, leading to more uniform nanocrystals. The reactivity of silylarsine compounds can be tuned by modifying the organic groups attached to the silicon atom. For instance, tris(trimethylgermyl)arsine has been studied as an analogue to tris(trimethylsilyl)arsine to investigate the effect of precursor reactivity on the growth kinetics and size distribution of InAs QDs. atlas.jp

Development of Novel Organometallic Chemical Vapor Deposition (OMCVD) Precursors

Organometallic chemical vapor deposition (OMCVD) is a critical technique for the growth of high-purity crystalline and polycrystalline thin films. The choice of precursor is paramount to the success of the deposition process, influencing factors such as deposition temperature, film purity, and morphology. Silylarsine compounds have been investigated as alternative precursors to traditional arsenic sources like arsine (AsH₃), which is highly toxic.

One notable example of a silylarsine compound used in OMCVD is Tris(trimethylsilyl)arsine ((Me₃Si)₃As). Research has demonstrated its utility as a precursor for the deposition of gallium arsenide (GaAs), a key semiconductor material. dtic.mil In a typical OMCVD process, Tris(trimethylsilyl)arsine is co-reacted with a gallium precursor, such as trimethylgallium (B75665) (Ga(CH₃)₃) or gallium trichloride (B1173362) (GaCl₃), at elevated temperatures. dtic.milwikipedia.org The deposition of GaAs from Tris(trimethylsilyl)arsine and gallium trichloride has been achieved at temperatures around 400°C. dtic.mil

The chemical vapor deposition experiments using Tris(trimethylsilyl)arsine with either gallium trichloride or trimethylgallium at ambient pressure have successfully produced films of gallium arsenide on silicon and semi-conducting gallium arsenide substrates. dtic.mil Characterization of these films by X-ray diffraction and Auger electron spectroscopy confirmed the presence of GaAs, although with small amounts of carbon and oxygen impurities. dtic.mil

| Precursor System | Substrate | Deposition Temperature (°C) | Resulting Film | Characterization Methods | Reference |

| Tris(trimethylsilyl)arsine + Gallium trichloride | Silicon | 400 | Gallium Arsenide (GaAs) | X-ray Diffraction, Auger Electron Spectroscopy | dtic.mil |

| Tris(trimethylsilyl)arsine + Trimethylgallium | Gallium Arsenide | Not specified | Gallium Arsenide (GaAs) | X-ray Diffraction, Auger Electron Spectroscopy | dtic.mil |

Exploration in Other Functional Material Systems (e.g., Thin Films, Nanomaterials)

Beyond their application as OMCVD precursors for conventional thin films, the broader class of arsenic-containing compounds is under investigation for the synthesis of novel functional materials, including nanomaterials. While specific research detailing the use of "Arsine, silyl-" for the direct synthesis of nanomaterials is not widely available, the general field of arsenic-based nanomaterials is an active area of research.

Arsenic nanoparticles have garnered attention for their potential applications in various fields, including biomedicine. nih.govnih.gov These nanoparticles can be synthesized through several methods, including biological, physical, and chemical routes. nih.gov The properties and potential applications of these nanoparticles are highly dependent on their size, shape, and surface chemistry.

For instance, arsenic trioxide (ATO) nanoparticles have been synthesized and studied for their biological effects. nih.gov Research has also explored realgar (As₄S₄) nanoparticles and arsenene nanosheets, a 2-dimensional form of elemental arsenic, for their therapeutic potential. escholarship.org The electronic properties of materials like arsenene nanosheets make them interesting candidates for applications such as photothermal and photodynamic therapy. escholarship.org

While the direct link to silylarsine precursors is not established in the available literature, it is conceivable that tailored silylarsine compounds could offer a controlled route to arsenic-based nanomaterials. The decomposition of such precursors could potentially be tuned to control the nucleation and growth of nanoparticles with desired characteristics. The silyl (B83357) groups could act as leaving groups that influence the reaction pathway and the surface properties of the resulting nanomaterials.

Further research is needed to explore the synthesis of thin films and nanomaterials from silylarsine precursors and to fully understand the relationship between the precursor chemistry and the properties of the resulting materials.

| Material System | Synthesis Method | Potential Applications | Reference |

| Arsenic Nanoparticles | Biological, Physical, Chemical | Biomedical | nih.gov |

| Arsenic Trioxide (ATO) Nanoparticles | Chemical Synthesis | Therapeutic | nih.gov |

| Realgar (As₄S₄) Nanoparticles | Formulation from bulk material | Therapeutic | escholarship.org |

| Arsenene Nanosheets | Not specified | Photothermal Therapy, Photodynamic Therapy | escholarship.org |

Advanced Derivatization and Functionalization Strategies

Synthesis of Silylarsine Ligands and Their Coordination Chemistry with Main Group Elements

The synthesis of silylarsine ligands, which feature a silicon-arsenic bond, has been achieved through several established routes. These methods provide access to primary and secondary arsines where no organic substituents are attached to the arsenic atom. One common method involves the reaction of silyl (B83357) halides with arsenic-containing compounds. For example, trisilylarsine can be prepared from the reaction of arsinopotassium with bromosilane (B8379080). cdnsciencepub.com Another significant route is the use of lithium tetra-arsinoaluminate, which reacts with appropriate bromides to yield mono- and bis-arsino substituted silanes. cdnsciencepub.com A more controlled approach for synthesizing mono- and di-silylarsine involves carefully managed reactions followed by acidification with hydrogen sulfide. cdnsciencepub.com

These silylarsine ligands have been instrumental in the field of main group chemistry, particularly in the synthesis of compounds containing gallium-arsenic bonds. The dehalosilylation reaction between a silylarsine, such as R₂AsSiMe₃ (where R can be a trimethylsilylmethyl group), and a halogallane is a key method for creating (arsino)gallanes. researchgate.netdtic.mil This approach has led to the preparation of novel gallium-arsenic compounds, including the first examples of bis- and tris(arsino)gallanes. dtic.milacs.org The coordination chemistry of these ligands with main group elements is a subject of ongoing research, exploring new structures and reactivities. soton.ac.ukotago.ac.nz

Table 1: Synthesis Routes for Silylarsine Ligands

| Product | Reactants | Method | Reference |

|---|---|---|---|

| Mono- and Bis-arsino silanes | Lithium tetra-arsinoaluminate, Silyl bromides | Reaction with appropriate bromides | cdnsciencepub.com |

| Trisilylarsine | Arsinopotassium, Bromosilane | Reaction of arsenide with silyl halide | cdnsciencepub.com |

| Mono- and Di-silylarsine | Not specified | Controlled reaction with subsequent acidification | cdnsciencepub.com |

| (Arsino)gallanes | Silylarsines (e.g., R₂AsSiMe₃), Halogallanes | Dehalosilylation | researchgate.netdtic.mil |

Strategies for Incorporating Silylarsine Moieties into Larger Molecular Architectures

Silylarsine moieties serve as fundamental building blocks for constructing larger, more complex molecular architectures and clusters. A primary strategy involves leveraging the reactivity of the As-H or Si-As bond to form linkages with metal centers. The reaction of silylarsines with halogallanes, for instance, not only forms simple (arsino)gallanes but can also be extended to create dimeric and trimeric structures. dtic.mil

One notable example is the formation of dimeric bis(arsino)gallanes, such as {[(Me₃SiCH₂)₂As]₂GaCl}₂. researchgate.netacs.org These molecules feature a central gallium-arsenic framework, demonstrating how silylarsine precursors can be used to build well-defined oligomeric species. Research in this area has also led to the synthesis of novel gallium-arsenic clusters, expanding the structural diversity of compounds derived from silylarsines. dtic.mil The incorporation of silylarsine units is crucial for developing new materials with potentially interesting electronic or structural properties stemming from the gallium-arsenic backbone. dtic.mil

Table 2: Examples of Larger Molecular Architectures from Silylarsines

| Compound Class | Specific Example | Synthesis Method | Reference |

|---|---|---|---|

| Dimeric (Arsino)gallanes | {[(Me₃SiCH₂)₂As]₂GaCl}₂ | Reaction of a silylarsine with a chlorogallane | researchgate.netacs.org |

| Bis(arsino)gallanes | General | Dehalosilylation or coupling with lithium arsenide | dtic.mil |

| Tris(arsino)gallanes | General | Dehalosilylation or coupling with lithium arsenide | dtic.mil |

| Gallium-Arsenic Clusters | Not specified | Reaction of silylarsines with gallium precursors | dtic.mil |

Development of Precursors with Tunable Reactivity for Specific Applications

Silylarsines, particularly tris(trimethylsilyl)arsine ((TMS)₃As), are critical precursors in materials science, most notably for the synthesis of indium arsenide (InAs) nanocrystals and quantum dots. nih.govnih.gov A key challenge in these syntheses is the high reactivity of the silylarsine precursor, which can lead to uncontrolled nucleation and growth, resulting in materials with poor monodispersity. nih.govchemrxiv.org

To address this, strategies have been developed to tune the precursor's reactivity. One effective approach is the use of additives, such as tertiary alkylphosphines or dioctylamine (B52008) (DOA), which can moderate the reactivity of (TMS)₃As. nih.govresearchgate.net The tertiary alkylphosphine is thought to function as a Lewis base that not only activates the indium carboxylate precursor but also solvates the silylarsine, hindering its diffusion and decreasing its apparent reactivity. nih.govchemrxiv.org This balanced reactivity between the indium and arsenic precursors is essential for achieving controlled synthesis and forming highly monodisperse InAs nanocrystals. nih.govchemrxiv.org The development of such "magic-sized" clusters as intermediates, which break the direct link between precursor reactivity and final nanocrystal properties, represents a sophisticated approach to controlling material synthesis. nih.govchemrxiv.org These tunable precursor systems are vital for producing high-quality semiconductor materials for optoelectronic applications. nih.gov

Table 3: Strategies for Tuning Silylarsine Precursor Reactivity

| Application | Silylarsine Precursor | Tuning Strategy | Effect | Reference |

|---|---|---|---|---|

| InAs Quantum Dot Synthesis | Tris(trimethylsilyl)arsine ((TMS)₃As) | Addition of dioctylamine (DOA) | Moderates precursor reactivity | nih.govresearchgate.net |

| InAs Quantum Dot Synthesis | Tris(trimethylsilyl)arsine ((TMS)₃As) | Addition of tertiary alkylphosphine | Activates indium precursor and hinders arsine diffusion | nih.govchemrxiv.org |

| InAs Nanocluster Synthesis | Tris(trimethylsilyl)arsine ((TMS)₃As) | Formation of amorphous nanocluster intermediates | Serves as a monomer source for diffusion-controlled growth | nih.gov |

Future Research Directions and Unexplored Avenues

Design and Synthesis of Advanced Silylarsine Architectures

The development of novel silylarsine architectures is a burgeoning area of research with the potential to unlock new applications in materials science and catalysis. Current synthetic methodologies primarily focus on reactions involving silyl (B83357) halides and metal arsenides or the dehalosilylation and dealkylsilylation of silyl-substituted pnictides. ucl.ac.uk Future research will likely concentrate on creating more complex and tailored molecular structures.

One promising direction is the synthesis of silylarsines with multiple silyl groups and varied organic substituents on the arsenic atom. The "hypersilyl" substituent, (SiMe3)3Si-, has been used to create bulky phosphine (B1218219) ligands, and similar strategies could be applied to arsine chemistry to synthesize sterically demanding silylarsine ligands. researchgate.net These bulky ligands could stabilize reactive species and provide unique steric and electronic environments for metal centers in catalytic applications.

Another area of interest is the development of cyclic and polymeric silylarsine structures. The reaction of dichlorosilanes with diarsines or the dehydrogenative coupling of primary or secondary silylarsines could lead to the formation of novel ring and chain structures. These new architectures may exhibit interesting electronic and photophysical properties, making them suitable for applications in electronic devices and sensors.

Furthermore, the synthesis of chiral silylarsines is a largely unexplored field. Chiral phosphines are widely used in asymmetric catalysis, and their arsine analogues could offer complementary or enhanced reactivity and selectivity. The development of synthetic routes to enantiomerically pure silylarsines would be a significant advancement in the field.

In-depth Understanding of Reaction Mechanisms under Varied Conditions

A thorough understanding of the reaction mechanisms of silylarsines is crucial for optimizing existing synthetic procedures and designing new chemical transformations. While some reaction pathways have been proposed, such as the condensation of monosilylarsine with diborane (B8814927) to form trisilylarsine, many mechanistic details remain to be elucidated. rsc.org

Future studies should focus on a combination of experimental and computational techniques to probe reaction intermediates and transition states. For instance, in situ spectroscopic methods, such as NMR and IR spectroscopy, can be used to monitor the progress of reactions and identify transient species. hzdr.dehzdr.de Isotopic labeling studies can also provide valuable insights into bond-forming and bond-breaking processes.

Computational chemistry, particularly density functional theory (DFT), can be a powerful tool for mapping out reaction energy profiles and understanding the electronic factors that govern reactivity. caltech.edu By modeling different reaction pathways, researchers can predict the most likely mechanisms and identify key factors that influence reaction outcomes. For example, DFT calculations could be used to investigate the role of solvent effects and catalyst identity on the course of silylarsine reactions.

A key area for mechanistic investigation is the thermal and photochemical decomposition of silylarsines. This is particularly relevant for their use as precursors in chemical vapor deposition (CVD) processes for the synthesis of semiconductor materials. google.com Understanding how these molecules break down can lead to better control over film growth and composition. For example, it has been proposed that the reaction between arsine species and silane (B1218182) produces silylarsine (H2AsSiH3), which is a significant product contributing to silicon doping. researchgate.net

Rational Design of Silylarsine-Based Materials for Emerging Technologies

Silylarsines hold significant promise as precursors for the synthesis of advanced materials with applications in electronics, optoelectronics, and catalysis. The rational design of these materials requires a deep understanding of the structure-property relationships that govern their performance.

In the realm of semiconductor technology, silylarsines are being explored as alternative arsenic sources for the deposition of materials like silicon germanium (SiGe) and silicon germanium carbon (SiGeC) alloys. google.com Future research will focus on designing silylarsine precursors that offer better control over doping levels and film uniformity at lower deposition temperatures. This could involve tuning the substituents on the silicon and arsenic atoms to modify the precursor's volatility and decomposition kinetics. The use of silylarsines as dopant precursors is also being investigated for creating specific device architectures. google.com

Another exciting application is the synthesis of colloidal quantum dots (QDs). Silylarsines, such as tris(trimethylsilyl)arsine ((TMS)3As), are used as arsenic precursors in the synthesis of indium arsenide (InAs) QDs. acs.orgresearchgate.netchemrxiv.org The properties of these QDs are highly dependent on their size and shape, which can be influenced by the choice of precursor and reaction conditions. researchgate.netnih.govacs.orgresearchgate.net Future work will involve designing silylarsine precursors that allow for the synthesis of QDs with precisely controlled dimensions and surface chemistry, leading to enhanced optical and electronic properties for applications in displays, lighting, and biomedical imaging. researchgate.net

The development of materials for emerging technologies, such as those used in supercapacitors and other energy storage devices, represents another frontier for silylarsine-based materials. mdpi.comdrexel.edustanford.eduroutledge.com Research in this area may explore the creation of novel composite materials incorporating silylarsine-derived components.

| Application Area | Desired Silylarsine Properties | Potential Impact |

| Semiconductor Doping | High purity, controlled volatility, clean decomposition | Improved device performance and manufacturing efficiency |

| Colloidal Quantum Dots | Tunable reactivity, predictable decomposition pathways | Enhanced control over QD size, shape, and optical properties |